Cas no 97-74-5 (Tetramethylthiuram monosulfide)

Tetramethylthiuram monosulfide structure
97-74-5 structure
商品名:Tetramethylthiuram monosulfide
CAS番号:97-74-5
MF:C6H12N2S3
メガワット:208.367877006531
MDL:MFCD00014870
CID:34917
PubChem ID:87576155

Tetramethylthiuram monosulfide 化学的及び物理的性質

名前と識別子

    • Tetramethyl thiuram monosulfide
    • TMTM
    • tetramethylthiodicarbonic diamide
    • accelerator tmtm
    • thiodicarbonic diamide , tetramethyl-
    • tetramethy thiuram monosulfide
    • aceto tmtm
    • ancazide is
    • anhydridetetramethyltrithiocarbamique
    • bis(dimethylthiocarbamyl) monosulfide
    • carbamic acid, dimethyldithio-, anhydrosulfide
    • carbamic anhydride, tetramethyltrithio-
    • carbamodithioic acid, dimethyl-, anhydrosulfide
    • cp2113
    • cyuram ms
    • dimethyl-carbamodithioicacianhydrosulfide
    • dimethyldithio-carbamicacianhydrosulfide
    • ekagom tm
    • monosulfure de tetramethylthiurame
    • Bis(dimethylthiocarbamyl) sulfide
    • Bis(Dimethylthiocarbamoyl) Sulfide
    • TMTM(TS)
    • UNADS
    • 200#Solvent naphtha
    • Tetramethylthiuram monosulfide
    • Monothiuram
    • Mono-thiurad
    • Thiuram MM
    • TMTMS
    • Monex
    • Tetramethylthiuram sulfide
    • Vulkacit Thiuram MS
    • Vulkacit ms
    • Tetramethylthiuramide sulfide
    • Pennac MS
    • Tetramethylthiurammonium sulfide
    • Tetramethylthiuramonosulfide
    • Vulkacit thiuram ms/C
    • Tetramethylthiuram monosulphide
    • Thiuram monosulfide, tetramethyl-
    • Bis(dimethylthiocarbamyl) mo
    • Sulfide, bis(dimethylthiocarbamoyl) (8CI)
    • Sulfide, bis(dimethylthiocarbamyl) (3CI)
    • Thiodicarbonic diamide ([(H2N)C(S)]2S), tetramethyl- (9CI)
    • Accelerator TS
    • N,N,N′,N′-Tetramethyldithiocarbamoyl monosulfide
    • N,N,N′,N′-Tetramethylthiuram monosulfide
    • Nocceler TS
    • NSC 3400
    • NSC 4767
    • OCIDM
    • Promoter TS
    • Rhenocure Thiuram MS/C
    • Rhenogran TMTM 80
    • Sanceler TS
    • Sanceler TS-G
    • Soxinol TS
    • Sulfide, bis[(dimethylamino)thioxomethyl]
    • Super Accelerator 500
    • Tetramethyldithiocarbamic acid anhydrosulfide
    • TMTM 80
    • TS
    • TS 80
    • TS 80 (vulcanizer)
    • MDL: MFCD00014870
    • インチ: 1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
    • InChIKey: REQPQFUJGGOFQL-UHFFFAOYSA-N
    • ほほえんだ: S=C(N(C)C)SC(N(C)C)=S
    • BRN: 1775650

計算された属性

  • せいみつぶんしりょう: 208.01600
  • どういたいしつりょう: 208.01626
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 147
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 96
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 色と性状: 黄色粉末または粒子
  • 密度みつど: 1.37
  • ゆうかいてん: 108.0 to 111.0 deg-C
  • ふってん: 260.9°Cat760mmHg
  • フラッシュポイント: 華氏度:312.8°f< br / >摂氏度:156°C< br / >
  • 屈折率: 1.4825 (estimate)
  • すいようせい: 不溶性
  • PSA: 95.96000
  • LogP: 1.41260
  • FEMA: 2440
  • ようかいせい: 水に溶けず、ガソリンに溶け、エタノール、ベンゼン、アセトン、クロロホルムに溶けます。

Tetramethylthiuram monosulfide セキュリティ情報

Tetramethylthiuram monosulfide 税関データ

  • 税関コード:3812100000
  • 税関データ:

    中国税関コード:

    3812100000

Tetramethylthiuram monosulfide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
T889718-1g
Tetramethylthiuram Monosulfide
97-74-5
1g
$ 50.00 2022-06-02
MedChemExpress
HY-W020246-25mg
Tetramethylthiuram monosulfide
97-74-5 99.28%
25mg
¥500 2024-07-19
eNovation Chemicals LLC
D628504-25g
Bis(dimethylthiocarbamyl) sulfide
97-74-5 97%
25g
$110 2024-05-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161813-500G
Tetramethylthiuram monosulfide
97-74-5 >98.0%(GC)
500g
¥290.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161813-25G
Tetramethylthiuram monosulfide
97-74-5 >98.0%(GC)
25g
¥42.90 2023-08-31
S e l l e c k ZHONG GUO
S2432-25mg
Tetramethylthiuram monosulfide
97-74-5 99.66%
25mg
¥670.96 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-229438-100 g
Tetramethylthiuram monosulfide,
97-74-5
100g
¥384.00 2023-07-10
abcr
AB119011-500g
Tetramethylthiuram monosulfide, 97%; .
97-74-5 97%
500g
€126.20 2024-06-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
567205-100G
Tetramethylthiuram monosulfide
97-74-5
100g
¥689.49 2023-12-03
1PlusChem
1P00H8F8-500g
Bis(Dimethylthiocarbamoyl) Sulfide
97-74-5 98%
500g
$36.00 2025-02-28

Tetramethylthiuram monosulfide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iodine Solvents: Ethanol
2.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur monochloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur dichloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
リファレンス
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al Knoth, W.; et al Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, (1988), 141-5

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C
2.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
リファレンス
Method for preparing tetramethylthiuram disulfide
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
リファレンス
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

ごうせいかいろ 4

はんのうじょうけん
1.1 16 h, rt
2.1 Solvents: Acetonitrile ;  overnight, rt
リファレンス
Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors
Kapanda, Coco N.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water ;  10 - 15 °C; 1.5 h, 15 °C → 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  15 - 20 °C; 2.5 h, 15 - 20 °C
1.3 Solvents: Water ;  15 - 20 °C; 1.5 h, 15 - 20 °C
1.4 Solvents: Ethanol ;  15 - 20 °C; 3.5 h, 15 - 20 °C
リファレンス
Preparation of tetraalkylthiuram monosulfide
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Tetrachloroethylene
リファレンス
Preparation of tetraalkylthiuram monosulfides
, Japan, , ,

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Method for manufacturing tetramethylthiuram monosulfide rubber vulcanization acceleratorSynthesis of heterocyclic compounds and new routes for the preparation of certain dithiocarbonates and sulfides from potassium cyanodithioimidocarbonateTetramethylthiuram monosulfide
Ruminski, Peter G.; et al, China, 1984, 19(3), 335-44

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  30 min, 0 - 5 °C
2.1 Solvents: Acetonitrile ;  1 - 2 h, 0 - 5 °C
1.1 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C
3.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
リファレンス
Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyMethod for preparing tetramethylthiuram disulfide
Mandalapu, Dhanaraju; et al, European Journal of Medicinal Chemistry, 2018, 143, 632-645

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  overnight, rt
リファレンス
Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors
Kapanda, Coco N.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Benzene
2.1 Reagents: Potassium cyanide Solvents: Ethanol
リファレンス
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, 556, 141-5

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium ferricyanide Solvents: Water
リファレンス
Water-soluble dithioformate RAFT reagent and preparation method
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Benzene
2.1 Reagents: Potassium cyanide Solvents: Ethanol
リファレンス
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, 556, 141-5

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide ,  Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ;  0.1 MPa, 40 - 45 °C; 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide Solvents: Water ;  45 °C; 3 h, 45 °C
3.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
リファレンス
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  45 °C; 3 h, 45 °C
2.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
リファレンス
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium cyanide ,  Ammonium chloride
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ;  14 h, 23 °C
1.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
リファレンス
Synthesis of tetramethylthiuram monosulfideOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionMethod for preparing tetramethylthiuram disulfide
Milosavjevic, Milutin; et al Xu, Hao-Xing; et al, Hemijska Industrija, 1992, 34(1), 193-6

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  1 - 2 h, 0 - 5 °C
リファレンス
Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biology
Mandalapu, Dhanaraju; et al, European Journal of Medicinal Chemistry, 2018, 143, 632-645

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  10 h, 80 °C
1.1 Solvents: Acetonitrile ;  10 h, 80 °C
1.1 Solvents: Acetonitrile ;  1 min, 80 °C; 10 h, 80 °C
リファレンス
One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphate
Xu, Hao-Xing; et al Xu, Hao-Xing; et al, Synlett, 2023, 34(1), 57-62

Tetramethylthiuram monosulfide Raw materials

Tetramethylthiuram monosulfide Preparation Products

Tetramethylthiuram monosulfide サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:97-74-5)Tetramethylthiuram monosulfide
注文番号:A845745
在庫ステータス:in Stock
はかる:100mg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:07
価格 ($):150.0

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